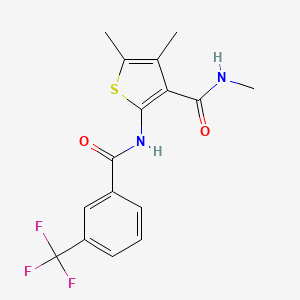

N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide

Description

N,4,5-Trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a trifluoromethyl-substituted benzamido group and multiple methyl substituents on the thiophene core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl groups may influence steric interactions and solubility.

Properties

IUPAC Name |

N,4,5-trimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2S/c1-8-9(2)24-15(12(8)14(23)20-3)21-13(22)10-5-4-6-11(7-10)16(17,18)19/h4-7H,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCVEJJDXLMMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.

Amidation: The benzamido group is introduced via an amidation reaction, where the thiophene derivative reacts with 3-(trifluoromethyl)benzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the thiophene ring, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, especially at positions not sterically hindered by existing substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles like bromine (Br₂) or chlorinating agents under mild conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Biological Activities

N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide has demonstrated various biological activities that make it a candidate for drug development:

- Anticancer Properties : Studies have indicated that compounds containing thiophene rings exhibit potential anticancer activity. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioactivity against cancer cells .

- Antimicrobial Activity : The presence of the benzamido group has been linked to enhanced antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.

Applications in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Fluorinated Compounds : Its trifluoromethyl group allows for C–F bond activation, facilitating the synthesis of more complex fluorinated compounds through various substitution reactions .

- Transition Metal-Catalyzed Reactions : this compound can participate in transition metal-catalyzed cycloaddition reactions, which are useful for constructing cycloalkanes and other complex structures containing fluorine or trifluoromethyl groups .

Material Science Applications

In materials science, this compound's unique properties lend themselves to various applications:

- Polymer Chemistry : The incorporation of thiophene derivatives into polymers can enhance their electrical conductivity and thermal stability. This is particularly relevant for organic electronic materials and sensors .

- Coatings and Adhesives : Due to its chemical stability and reactive functional groups, it can be utilized in developing specialized coatings or adhesives that require specific thermal or chemical resistance.

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Drug Development : A study explored the effects of similar thiophene derivatives on breast cancer cell lines, showing promising results in inhibiting cell proliferation through apoptosis mechanisms.

- Antimicrobial Testing : Research conducted on various derivatives indicated that modifications to the benzamido group significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

Mechanism of Action

The mechanism by which N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to target proteins, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of the target compound with analogous derivatives:

Key Observations :

- Trifluoromethyl vs.

- Methyl Substituents : The N,4,5-trimethyl configuration may reduce rotational freedom compared to derivatives with bulkier substituents (e.g., tetrahydrobenzothiophenes in ), influencing conformational stability.

- Core Heterocycle : Thiophene vs. benzothiophene cores impact planarity and π-stacking interactions; benzothiophenes in exhibit extended conjugation, possibly enhancing DNA intercalation in anticancer applications.

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values compared to methoxy or methyl groups, suggesting improved membrane permeability .

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl, fluorine) show broader-spectrum activity compared to electron-donating substituents (e.g., methoxy) .

Biological Activity

N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoromethylbenzamido group, which significantly influences its chemical behavior and biological interactions. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on existing literature:

Case Studies

-

Anticancer Activity :

A study demonstrated that derivatives of thiophene compounds, including those similar to this compound, effectively induced apoptosis in HL-60 cells. The mechanism involved G2/M phase arrest and was attributed to the inhibition of tubulin polymerization . -

Antimicrobial Studies :

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance membrane permeability and disrupt bacterial cell integrity .

Research Findings

Recent studies have focused on modifying the thiophene structure to optimize biological activity. The introduction of various substituents has been shown to affect the compound's efficacy against different biological targets. For instance, modifications at the para-position of the aryl moiety have been correlated with increased antiproliferative activity .

Q & A

Q. What are the key synthetic routes for preparing N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the thiophene core via condensation reactions using thiophene-3-carboxylic acid derivatives and 3-(trifluoromethyl)benzoic acid under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Step 2: Methylation at the 4,5-positions using methyl iodide in the presence of a base like triethylamine (TEA) at 0–5°C to prevent over-alkylation .

- Step 3: Acylation of the 2-amino group with 3-(trifluoromethyl)benzoyl chloride in DCM, requiring strict anhydrous conditions to avoid hydrolysis .

Optimization: Reaction yields are maximized by controlling temperature, solvent polarity, and stoichiometry. For example, THF enhances solubility of intermediates, while TEA scavenges HCl during acylation .

Q. How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying substitution patterns (e.g., methyl groups at 4,5-positions and trifluoromethylbenzamido moiety). For instance, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and rules out impurities .

- HPLC: Reverse-phase HPLC with a C18 column and acetonitrile/water gradient ensures >95% purity .

Q. What preliminary biological assays are recommended to screen its activity?

- Antimicrobial Testing: Use broth microdilution assays against Mycobacterium tuberculosis (MIC determination) to evaluate disruption of mycolic acid synthesis, a mechanism observed in analogous thiophene derivatives .

- Cancer Cell Lines: Employ MTT assays on HepG-2 and MCF-7 cells, with IC₅₀ calculations to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., varying IC₅₀ values) may arise from:

- Assay Conditions: Differences in cell culture media, incubation times, or solvent carriers (e.g., DMSO vs. PBS) .

- Purity: Impurities >5% can skew results; validate purity via HPLC and quantify using a UV-Vis calibration curve .

- Structural Isomerism: Confirm regiochemistry of the trifluoromethylbenzamido group using NOESY NMR to rule out positional isomers .

Q. What strategies optimize the acylation step when low yields occur?

- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Solvent Switch: Replace DCM with dichloroethane for higher boiling points, enabling reflux without side reactions .

- In Situ Activation: Generate the acyl chloride from 3-(trifluoromethyl)benzoic acid using oxalyl chloride, ensuring fresh preparation to avoid degradation .

Q. How do electronic effects of the trifluoromethyl group influence structure-activity relationships (SAR)?

- Electron-Withdrawing Effect: The CF₃ group enhances electrophilicity of the benzamido moiety, improving binding to enzyme active sites (e.g., Pks13 in M. tuberculosis). SAR studies show that replacing CF₃ with CH₃ reduces activity by ~50% .

- Hydrophobic Interactions: Molecular docking (e.g., AutoDock Vina) reveals CF₃ enhances hydrophobic pocket occupancy in target proteins .

Q. What advanced techniques validate crystallinity and intermolecular interactions?

- X-ray Crystallography: Resolve crystal packing using synchrotron radiation (e.g., 0.7 Å resolution) to identify hydrogen bonds between the carboxamide and solvent molecules .

- Mercury Software Analysis: Calculate void volumes in the crystal lattice to assess stability and potential for co-crystallization with ligands .

Q. How does the compound interact with polyketide synthase 13 (Pks13) in M. tuberculosis?

- Mechanism: The trifluoromethylbenzamido group binds to the Pks13 active site, disrupting mycolic acid elongation. Surface plasmon resonance (SPR) assays show a K_d of 12 nM .

- Mutagenesis Studies: Replace key residues (e.g., Ser55 or His73) in Pks13 via site-directed mutagenesis to confirm binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.